Cas no 138683-58-6 ((1S,2S,3S,3aS,4R,6aR,7aS,11S,11aS,11bS)-1,2,3a,4,11-pentahydroxy-8,11a-dimethyl-1,7,7a,11,11a,11b-hexahydro-2H,3aH-spiro[11c,1-(epoxymethano)dibenzo[de,g]chromene-3,2'-oxirane]-5,10(4H,6aH)-dione)

(1S,2S,3S,3aS,4R,6aR,7aS,11S,11aS,11bS)-1,2,3a,4,11-pentahydroxy-8,11a-dimethyl-1,7,7a,11,11a,11b-hexahydro-2H,3aH-spiro[11c,1-(epoxymethano)dibenzo[de,g]chromene-3,2'-oxirane]-5,10(4H,6aH)-dione structure
138683-58-6 structure
Product Name:(1S,2S,3S,3aS,4R,6aR,7aS,11S,11aS,11bS)-1,2,3a,4,11-pentahydroxy-8,11a-dimethyl-1,7,7a,11,11a,11b-hexahydro-2H,3aH-spiro[11c,1-(epoxymethano)dibenzo[de,g]chromene-3,2'-oxirane]-5,10(4H,6aH)-dione
Numero CAS:138683-58-6
MF:C20H24O10
MW:424.398567199707
CID:1264950
PubChem ID:3071735
Update Time:2025-04-20

(1S,2S,3S,3aS,4R,6aR,7aS,11S,11aS,11bS)-1,2,3a,4,11-pentahydroxy-8,11a-dimethyl-1,7,7a,11,11a,11b-hexahydro-2H,3aH-spiro[11c,1-(epoxymethano)dibenzo[de,g]chromene-3,2'-oxirane]-5,10(4H,6aH)-dione Proprietà chimiche e fisiche

Nomi e identificatori

    • (1S,2S,3S,3aS,4R,6aR,7aS,11S,11aS,11bS)-1,2,3a,4,11-pentahydroxy-8,11a-dimethyl-1,7,7a,11,11a,11b-hexahydro-2H,3aH-spiro[11c,1-(epoxymethano)dibenzo[de,g]chromene-3,2'-oxirane]-5,10(4H,6aH)-dione
    • Pasakbumin-B
    • DTXSID70930188
    • Picras-3-ene-2,16-dione, 11,20:13,21-diepoxy-1,11,12,14,15-pentahydroxy-, (1-beta,11-beta,12-alpha,13-beta,15-beta)-
    • 1,2,3a,4,11-Pentahydroxy-8,11a-dimethyl-1,7,7a,11,11a,11b-hexahydro-2H,3aH-spiro[11c,1-(epoxymethano)phenanthro[10,1-bc]pyran-3,2'-oxirane]-5,10(4H,6aH)-dione
    • 138683-58-6
    • MDL: MFCD09264649
    • Inchi: 1S/C20H24O10/c1-7-3-9(21)11(22)16(2)8(7)4-10-19-14(16)17(26,5-29-19)15(25)18(6-28-18)20(19,27)12(23)13(24)30-10/h3,8,10-12,14-15,22-23,25-27H,4-6H2,1-2H3/t8-,10?,11+,12-,14-,15-,16+,17+,18-,19?,20+/m0/s1
    • Chiave InChI: WWWSEYPAQRJFGL-BSRDCZCTSA-N
    • Sorrisi: O1C[C@@]2([C@@H]([C@@]3(CO3)[C@@]3([C@H](C(=O)OC4C[C@H]5C(C)=CC([C@H]([C@]5(C)[C@@H]2C134)O)=O)O)O)O)O

Proprietà calcolate

  • Massa esatta: 424.13692
  • Massa monoisotopica: 424.13694696g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 5
  • Conta accettatore di obbligazioni idrogeno: 10
  • Conta atomi pesanti: 30
  • Conta legami ruotabili: 0
  • Complessità: 933
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 10
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: -3.6
  • Superficie polare topologica: 166Ų

Proprietà sperimentali

  • PSA: 166.28
Fornitori consigliati
Handan Zechi Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.